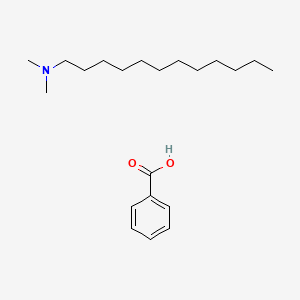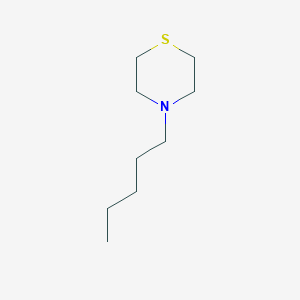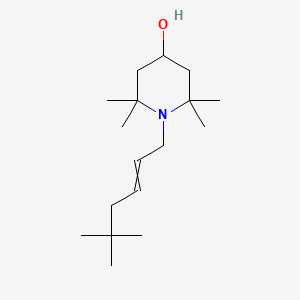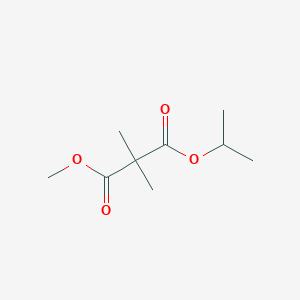![molecular formula C10H18O3 B14461631 [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol CAS No. 67625-77-8](/img/structure/B14461631.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a cyclohexyl group, which is further connected to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to a reduction reaction to introduce the methanol group. Common reagents used in these reactions include sulfuric acid as the catalyst and sodium borohydride for the reduction step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol moiety, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- Cyclohexylmethanol
- 1,3-Dioxolane derivatives
Uniqueness
Compared to similar compounds, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol stands out due to the presence of both the dioxolane ring and the cyclohexyl group. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
67625-77-8 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
[1-(1,3-dioxolan-2-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H18O3/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h9,11H,1-8H2 |
Clé InChI |
QRLSTKFUQDHLPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CO)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
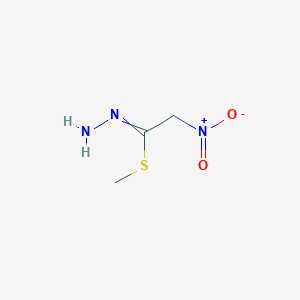
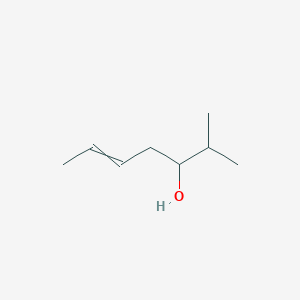




![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
